molecular formula C13H17ClN2S B7883151 N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide

N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide

Cat. No.: B7883151
M. Wt: 268.81 g/mol
InChI Key: SDADLFVPKVJRKA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further substituted with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the desired carbothioamide derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide
  • N-(4-chlorophenyl)-4-methylpiperidine-1-thiourea
  • N-(4-chlorophenyl)-4-methylpiperidine-1-sulfonamide

Uniqueness: N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDADLFVPKVJRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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